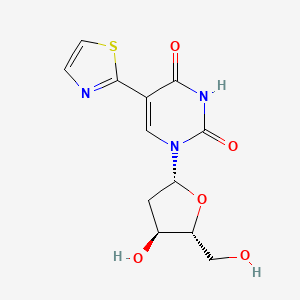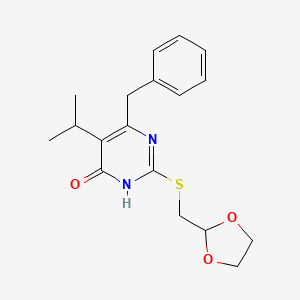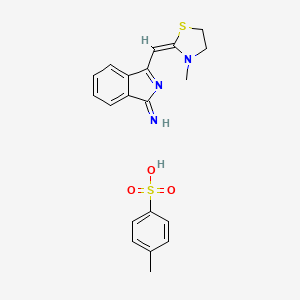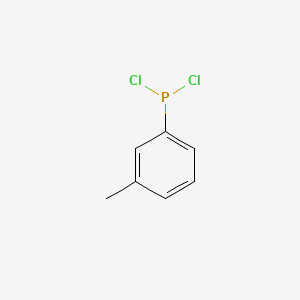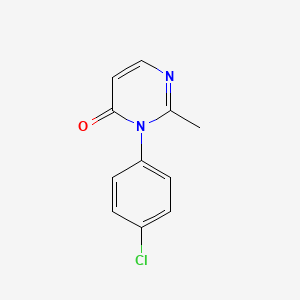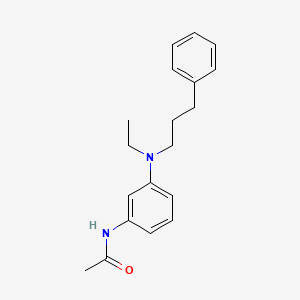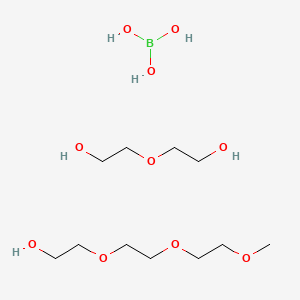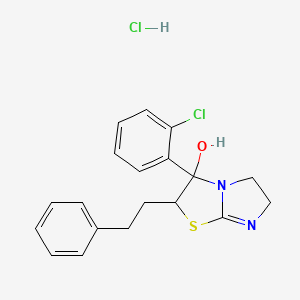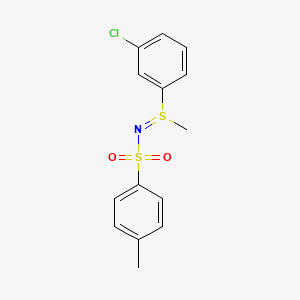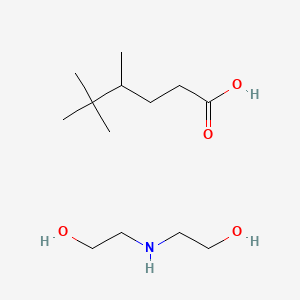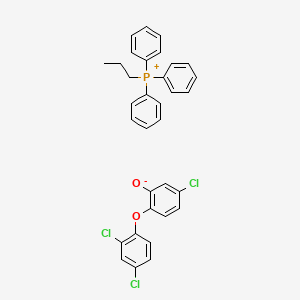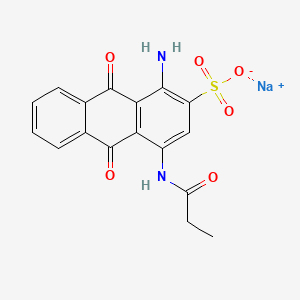
Iodide ion I-124
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodide ion I-124 is a radioactive isotope of iodine with a half-life of approximately 4.18 days . It is a positron-emitting radionuclide, making it valuable for positron emission tomography (PET) imaging. This compound is used in various scientific and medical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iodide ion I-124 is typically produced through the irradiation of tellurium dioxide (TeO₂) targets with protons. The reaction involves the nuclear reaction ({124}\text{Te}(\text{p},\text{n}){124}\text{I}) . The target is irradiated in a medical cyclotron, and the resulting this compound is purified through dry distillation and dissolved in a suitable solvent .
Industrial Production Methods: The industrial production of this compound involves the use of enriched tellurium dioxide targets. The targets are irradiated with protons in a cyclotron, and the this compound is extracted and purified using established protocols. The production efficiency can be optimized using Monte Carlo and SRIM/TRIM modeling to predict the nuclear parameters of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Iodide ion I-124 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: this compound can be reduced back to its iodide form using reducing agents like sodium thiosulfate.
Substitution: this compound can participate in electrophilic substitution reactions, such as iododestannylation of aryltin compounds.
Major Products: The major products formed from these reactions include molecular iodine (I₂), iodine monochloride (ICl), and various iodinated organic compounds .
Wissenschaftliche Forschungsanwendungen
Iodide ion I-124 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a tracer in various chemical reactions to study reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to label biomolecules, allowing researchers to track their distribution and interactions within biological systems .
Medicine: In medicine, this compound is primarily used in PET imaging to diagnose and monitor thyroid diseases. It is also used in the development of radiopharmaceuticals for targeted imaging and therapy .
Industry: In the industrial sector, this compound is used in the production of radiolabeled compounds for various applications, including quality control and environmental monitoring .
Wirkmechanismus
The mechanism of action of Iodide ion I-124 involves its incorporation into radiopharmaceuticals, which are then injected into the body. The positron-emitting radionuclide emits radiation that can be detected using PET imaging. This allows for the visualization of the distribution and accumulation of the radiopharmaceutical within the body .
Vergleich Mit ähnlichen Verbindungen
Iodine-123: Used for single photon emission computed tomography (SPECT) imaging with a shorter half-life of 13.2 hours.
Iodine-125: Used in preclinical research and therapy with a half-life of 59.4 days.
Iodine-131: Used for both imaging and therapy with a half-life of 8.04 days.
Uniqueness: Iodide ion I-124’s longer half-life and positron emission make it particularly suitable for PET imaging, allowing for extended imaging sessions and detailed studies of slow biological processes .
Eigenschaften
CAS-Nummer |
169959-50-6 |
|---|---|
Molekularformel |
I- |
Molekulargewicht |
123.90621 g/mol |
IUPAC-Name |
iodine-124(1-) |
InChI |
InChI=1S/HI/h1H/p-1/i1-3 |
InChI-Schlüssel |
XMBWDFGMSWQBCA-OIOBTWANSA-M |
Isomerische SMILES |
[124I-] |
Kanonische SMILES |
[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


